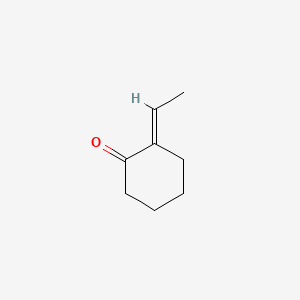

Cyclohexanone, 2-ethylidene-

Beschreibung

BenchChem offers high-quality Cyclohexanone, 2-ethylidene- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclohexanone, 2-ethylidene- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

1122-25-4 |

|---|---|

Molekularformel |

C8H12O |

Molekulargewicht |

124.18 g/mol |

IUPAC-Name |

(2Z)-2-ethylidenecyclohexan-1-one |

InChI |

InChI=1S/C8H12O/c1-2-7-5-3-4-6-8(7)9/h2H,3-6H2,1H3/b7-2- |

InChI-Schlüssel |

YPRIHWWNQRSAQL-UQCOIBPSSA-N |

SMILES |

CC=C1CCCCC1=O |

Isomerische SMILES |

C/C=C\1/CCCCC1=O |

Kanonische SMILES |

CC=C1CCCCC1=O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

A Technical Guide to the Conformational Landscape of 2-Ethylidenecyclohexanone

Abstract

The spatial arrangement of atoms in a molecule, its conformation, is a critical determinant of its physicochemical properties and biological activity. For drug development professionals, a profound understanding of the conformational preferences of bioactive scaffolds is not merely academic but a cornerstone of rational drug design. This guide provides an in-depth technical exploration of the conformational analysis of 2-ethylidenecyclohexanone, a representative α,β-unsaturated cyclic ketone. We will dissect the intricate balance of forces governing its three-dimensional structure, from the foundational principles of cyclohexane conformations to the nuanced effects of sp² hybridization and allylic strain. This document synthesizes experimental methodologies and computational approaches, offering both theoretical grounding and practical, field-proven protocols for researchers and scientists.

Introduction: The Significance of Conformation in Bioactive Molecules

The efficacy of a drug molecule is inextricably linked to its ability to adopt a specific three-dimensional geometry that is complementary to its biological target. The 2-alkylidenecyclohexanone framework is a common motif in natural products and synthetic pharmaceuticals, valued for its reactivity and defined shape. 2-Ethylidenecyclohexanone, as a specific example, presents a fascinating case study where the cyclohexanone ring's inherent flexibility is constrained and influenced by the exocyclic double bond and the carbonyl group.

The presence of two sp²-hybridized centers (C1 and C2) flattens a portion of the ring, inducing significant deviations from the classic chair conformation of cyclohexane. This structural perturbation, coupled with steric and electronic interactions, creates a unique and complex conformational landscape. A thorough analysis is therefore essential to predict reactivity, understand spectroscopic data, and design derivatives with optimized biological profiles.

Theoretical Framework: Deconstructing the Forces at Play

The conformation of 2-ethylidenecyclohexanone is dictated by a delicate interplay of several types of strain:

-

Angle Strain: Deviation from ideal bond angles (e.g., ~109.5° for sp³ carbons, ~120° for sp² carbons). The introduction of the sp² centers at C1 and C2 forces the internal ring angles to widen, distorting the classic chair geometry.

-

Torsional Strain: Strain arising from the eclipsing of bonds on adjacent atoms. The system will inherently seek conformations that maximize staggered interactions.

-

Steric Strain: Repulsive interactions that occur when non-bonded atoms are forced into close proximity.

-

Allylic Strain (A¹,³ Strain): A key factor in this molecule, allylic strain is a type of steric strain between a substituent on one end of a double bond and an allylic substituent.[1] In 2-ethylidenecyclohexanone, this manifests as a steric clash between the ethylidene methyl group and the axial hydrogen or substituent at the C6 position of the ring. This interaction significantly destabilizes conformations where these groups are syn-periplanar.

The cyclohexanone ring itself can theoretically adopt several conformations, including the low-energy chair , the higher-energy boat , and the flexible twist-boat forms. However, the presence of the C1 carbonyl and the C2 ethylidene group makes a perfect chair conformation impossible. Instead, the molecule adopts distorted versions, often referred to as sofa or half-chair conformations, to alleviate the strain imposed by the planar C1-C2-C3 segment.

Experimental Determination of Conformation

While theoretical principles provide a framework, experimental validation is paramount for confirming the conformational preferences of a molecule in a given state (gas, solution, or solid).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating molecular conformation in solution.[2] The dynamic nature of conformational equilibria at room temperature often results in averaged NMR signals.[3] However, specific parameters and experiments can provide a detailed picture.

Key NMR Observables:

-

Chemical Shifts (δ): The electronic environment of a nucleus, which is highly dependent on its spatial orientation, affects its chemical shift. For instance, axial protons in cyclohexane rings are typically shielded (appear at a lower δ) compared to their equatorial counterparts.

-

Vicinal Coupling Constants (³JHH): The magnitude of the coupling constant between two protons on adjacent carbons is described by the Karplus equation, which relates ³JHH to the dihedral angle between the protons. Large couplings (8-13 Hz) are indicative of anti-periplanar (180°) relationships, commonly found between axial protons in a chair-like conformer. Small couplings (1-5 Hz) suggest gauche (60°) relationships, such as those between axial-equatorial or equatorial-equatorial protons.

-

Nuclear Overhauser Effect (NOE): NOE experiments (e.g., NOESY) detect through-space interactions between protons that are close to each other (< 5 Å), regardless of their bonding connectivity. This is exceptionally useful for identifying key spatial relationships, such as the proximity of the ethylidene methyl group to specific ring protons, which can definitively distinguish between different conformers.

Protocol 3.1: 1D and 2D NMR Analysis Workflow

-

Sample Preparation: Dissolve 5-10 mg of 2-ethylidenecyclohexanone in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube. The choice of solvent can influence conformational equilibrium.[4]

-

Acquisition of 1D Spectra:

-

Acquire a standard ¹H NMR spectrum to identify all proton signals and their multiplicities.

-

Acquire a standard ¹³C NMR spectrum, often with proton decoupling, to identify all unique carbon environments.

-

-

Acquisition of 2D Spectra:

-

COSY (Correlation Spectroscopy): Acquire a ¹H-¹H COSY spectrum to establish proton-proton coupling networks and confirm assignments made from the 1D spectrum.

-

HSQC (Heteronuclear Single Quantum Coherence): Acquire a ¹H-¹³C HSQC spectrum to correlate each proton with its directly attached carbon atom.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a 2D NOESY spectrum with a mixing time appropriate for a small molecule (e.g., 500-800 ms). This is the critical experiment for conformational assignment.

-

-

Data Analysis:

-

Measure all relevant ³JHH values from the high-resolution 1D ¹H spectrum.

-

Analyze the NOESY spectrum for key cross-peaks. For example, an NOE between the ethylidene methyl protons and the axial proton at C6 would strongly support a conformation that minimizes A¹,³ strain.

-

Use the Karplus relationship to correlate observed coupling constants with dihedral angles to build a 3D model of the dominant conformation.

-

Computational Chemistry: Modeling the Conformational Landscape

Computational modeling provides quantitative insights into the relative stabilities of different conformers and the energy barriers separating them.[5] A combination of molecular mechanics and quantum mechanics methods offers a robust approach.

Workflow 4.1: Computational Conformational Analysis

// Node Definitions A [label="1. Initial Structure Generation\n(e.g., 2D to 3D conversion)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Conformational Search\n(Molecular Mechanics - MMFF94)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3. Geometry Optimization & Freq.\n(DFT: B3LYP/6-31G*)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="4. Single Point Energy Refinement\n(Higher Level Theory, e.g., cc-pVTZ)", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="5. Boltzmann Population Analysis", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="6. Comparison with NMR Data\n(e.g., Calculated J-couplings)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges A -> B [label="Generate initial conformers"]; B -> C [label="Optimize low-energy hits"]; C -> D [label="Refine electronic energy"]; D -> E [label="Calculate relative stabilities"]; E -> F [label="Validate against experiment"]; }

Caption: A typical workflow for computational conformational analysis.

-

Initial Structure Generation: A 2D sketch of 2-ethylidenecyclohexanone is converted into an initial 3D structure.

-

Conformational Search: A systematic or stochastic search using a computationally inexpensive method like Molecular Mechanics (e.g., MMFF94 force field) is performed to explore the potential energy surface and identify multiple low-energy conformers (e.g., different twist-boats, sofas).

-

Geometry Optimization and Frequency Calculation: The unique, low-energy conformers identified in the previous step are then subjected to full geometry optimization using a more accurate method, typically Density Functional Theory (DFT) with a suitable functional and basis set (e.g., B3LYP/6-31G*). A frequency calculation must be performed to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

-

Energy Refinement: For higher accuracy, single-point energy calculations can be performed on the DFT-optimized geometries using a larger basis set (e.g., cc-pVTZ).

-

Data Analysis: The relative energies of the stable conformers are calculated. These energies can be used to estimate the equilibrium populations of each conformer at a given temperature using the Boltzmann distribution.

Predicted Conformational Energies

The primary conformers of 2-ethylidenecyclohexanone are predicted to be a set of interconverting twist-boat and sofa-like structures. The planarity enforced by the C1=O and C2=CHCH₃ moieties disfavors a true chair conformation. The dominant conformer is one that minimizes the A¹,³ strain between the ethylidene methyl group and the C6 axial proton.

| Conformer | Computational Method | Relative Energy (ΔE) in kcal/mol | Key Feature |

| Sofa-1 (Global Min) | DFT (B3LYP/6-31G) | 0.00 | C1, C2, C3, C6 are roughly coplanar; minimizes A¹,³ strain. |

| Twist-Boat-1 | DFT (B3LYP/6-31G) | ~1.5 - 2.5 | A flexible form avoiding eclipsing interactions present in a true boat. |

| Sofa-2 | DFT (B3LYP/6-31G*) | ~2.0 - 3.0 | Alternate sofa with higher A¹,³ strain between methyl and C6-H. |

Note: The exact energy values are highly dependent on the level of theory and basis set used. The data presented here are illustrative.

Synthesis of Findings: The Conformational Equilibrium

Combining experimental NMR data with computational results provides a cohesive model of the conformational behavior of 2-ethylidenecyclohexanone.

-

NMR evidence (small ³JHH values for certain protons and key NOE correlations) points to a non-chair conformation being dominant in solution.

-

Computational modeling confirms this, identifying a low-energy "sofa" or "half-chair" conformer as the global minimum and quantifying the energy penalty for other conformations.

The molecule exists as a dynamic equilibrium between several low-energy forms, primarily Sofa-1 and a collection of twist-boat conformers.

Caption: Conformational equilibrium of 2-ethylidenecyclohexanone.

Implications for Drug Development

A precise understanding of the conformational landscape of the 2-ethylidenecyclohexanone scaffold is critical for:

-

Structure-Activity Relationship (SAR) Studies: Knowing the preferred shape of the molecule allows for the rational design of analogues. Substituents can be placed to enhance binding to a target receptor or to lock the molecule into its bioactive conformation.

-

Pharmacokinetic Properties: The molecule's shape influences its solubility, membrane permeability, and metabolic stability.

-

Predicting Reactivity: The accessibility of the π-systems of the carbonyl and the exocyclic double bond is conformation-dependent, affecting how the molecule interacts with reagents or metabolic enzymes.

By leveraging the analytical and computational workflows described herein, drug development professionals can move beyond 2D representations and make informed, structure-based decisions, ultimately accelerating the discovery of safer and more effective therapeutics.

References

-

Cramer, C. J. (2004). Essentials of Computational Chemistry: Theories and Models. John Wiley & Sons. [Link]

-

Abraham, R. J., & Mobli, M. (2007). The conformational analysis of 2-halocyclohexanones: an NMR, theoretical and solvation study. Journal of the Chemical Society, Perkin Transactions 2, (3), 345-353. [Link]

-

Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. [Link]

-

Johnson, F. (1968). Allylic strain in six-membered rings. Chemical Reviews, 68(4), 375-413. [Link]

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

Sources

An In-Depth Technical Guide to the UV-Vis Absorption Maxima of α,β-Unsaturated Cyclohexanones

This guide provides a comprehensive exploration of the principles and practical applications of Ultraviolet-Visible (UV-Vis) spectroscopy for the structural elucidation of α,β-unsaturated cyclohexanones. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of electronic transitions, the empirical power of the Woodward-Fieser rules, and the practical aspects of experimental determination.

The Electronic Landscape: Understanding UV-Vis Absorption in Conjugated Systems

The absorption of ultraviolet and visible light by organic molecules is a consequence of electronic transitions, where electrons are promoted from a lower energy molecular orbital to a higher energy one. In α,β-unsaturated cyclohexanones, the key chromophore—the part of the molecule responsible for light absorption—is the conjugated enone system, comprising a carbon-carbon double bond in conjugation with a carbonyl group.[1]

Two primary types of electronic transitions are relevant to the UV-Vis spectra of these compounds:

-

π → π* (pi to pi-star) Transitions: These are high-energy transitions involving the excitation of an electron from a bonding π orbital to an antibonding π* orbital.[2] In conjugated systems like cyclohexanones, the π and π* orbitals of the double bond and carbonyl group overlap, creating a more extended π-electron system. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at longer wavelengths (a bathochromic or red shift) compared to non-conjugated systems.[3][4] These transitions are typically characterized by high molar absorptivity (ε > 10,000).[4]

-

n → π* (n to pi-star) Transitions: These transitions involve the excitation of an electron from a non-bonding (n) orbital, specifically one of the lone pairs on the carbonyl oxygen, to an antibonding π* orbital.[5] These transitions are of lower energy than π → π* transitions and therefore occur at longer wavelengths.[5] However, they are "forbidden" by quantum mechanical selection rules, resulting in a much lower molar absorptivity (ε = 10-100).[5]

The intense π → π* transition is the most useful for structural analysis and is the focus of the predictive power of the Woodward-Fieser rules.

Predicting Absorption Maxima: The Woodward-Fieser Rules for α,β-Unsaturated Cyclohexanones

The Woodward-Fieser rules are a set of empirically derived guidelines that allow for the remarkably accurate prediction of the λmax (wavelength of maximum absorption) for the π → π* transition in conjugated systems.[6] These rules were developed by Robert Burns Woodward and later modified by Louis Fieser, and they remain an invaluable tool in organic structure elucidation.[6]

The prediction of λmax for an α,β-unsaturated cyclohexanone begins with a base value, to which increments are added for various substituents and structural features.

Table 1: Woodward-Fieser Rules for α,β-Unsaturated Cyclohexanones

| Structural Feature | Wavelength Increment (nm) |

| Base Value (in Ethanol) | |

| Six-membered cyclic α,β-unsaturated ketone (Cyclohexenone) | 215[7] |

| Substituent Increments | |

| Alkyl group or ring residue | |

| - at α-position | +10 |

| - at β-position | +12 |

| - at γ-position and higher | +18 |

| Hydroxyl group (-OH) | |

| - at α-position | +35 |

| - at β-position | +30 |

| - at δ-position | +50 |

| Alkoxy group (-OR) | |

| - at α-position | +35 |

| - at β-position | +30 |

| - at γ-position | +17 |

| - at δ-position | +31 |

| Halogen (Cl, Br) | |

| - Chlorine at α-position | +15 |

| - Chlorine at β-position | +12 |

| - Bromine at α-position | +25 |

| - Bromine at β-position | +30 |

| Structural Feature Increments | |

| Double bond extending conjugation | +30 |

| Exocyclic double bond | +5 |

| Homoannular diene component | +39[8] |

| Solvent Correction | |

| Ethanol | 0 |

| Methanol | 0 |

| Chloroform | +1 |

| Diethyl ether | +7 |

| Hexane | +11 |

| Cyclohexane | +11 |

| Dioxane | +5 |

| Water | -8 |

Note: The values presented are a consensus from multiple sources and may vary slightly between different reference texts.[9]

Causality Behind the Increments:

The increments in the Woodward-Fieser rules are not arbitrary; they reflect the electronic effects of substituents on the conjugated system.

-

Alkyl Groups: These are electron-donating groups that stabilize the π* excited state through hyperconjugation, thus lowering the energy of the transition and causing a bathochromic shift.

-

Auxochromes (-OH, -OR, -NR2): These groups possess non-bonding electrons that can be delocalized into the π-system, extending the chromophore and leading to a significant bathochromic shift.

-

Exocyclic Double Bonds: A double bond is considered exocyclic if it is attached to an atom that is part of a ring, but the double bond itself is outside that ring. The strain and altered orbital overlap in this arrangement contribute to a small but consistent bathochromic shift.

-

Extended Conjugation: Each additional conjugated double bond further delocalizes the π-electrons, reducing the HOMO-LUMO gap and resulting in a substantial shift to a longer wavelength.[4]

Logical Framework for Applying the Woodward-Fieser Rules

The application of these rules follows a systematic process to ensure accuracy in the prediction of λmax.

Caption: A stepwise logical workflow for the application of Woodward-Fieser rules.

Empirical Data and Validation: Calculated vs. Experimental λmax

The true utility of the Woodward-Fieser rules lies in their predictive power, which can be validated by comparing the calculated λmax with experimentally determined values. The following table presents a selection of substituted cyclohexanones and compares their calculated λmax with observed values.

Table 2: Comparison of Calculated and Observed λmax for Selected α,β-Unsaturated Cyclohexanones

| Compound | Structure | Calculation | Calculated λmax (nm) | Observed λmax (nm) |

| Cyclohex-2-en-1-one |  | Base value | 215 | ~215 |

| 3-Methylcyclohex-2-en-1-one |  | Base (215) + β-alkyl (12) | 227 | ~230 |

| Testosterone |  | Base (215) + β-ring residue (12) | 227 | ~237.4[10] |

| 4,4-Dimethylcyclohex-2-en-1-one |  | Base (215) + 2 x β-alkyl (2 x 12) | 239 | ~238 |

Note: Observed values can vary slightly depending on the solvent and experimental conditions.

Experimental Protocol for the Determination of λmax

The following protocol outlines a self-validating system for the accurate determination of the λmax of an α,β-unsaturated cyclohexanone using a UV-Vis spectrophotometer.

Materials and Instrumentation

-

UV-Vis Spectrophotometer (double-beam recommended)

-

Matched quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Spectroscopic grade solvent (e.g., ethanol, hexane)

-

Sample of α,β-unsaturated cyclohexanone

Step-by-Step Methodology

-

Solvent Selection: Choose a solvent that dissolves the sample and is transparent in the UV region of interest (typically >200 nm). Ethanol is a common choice for enones.[11]

-

Preparation of Stock Solution:

-

Accurately weigh a small amount of the cyclohexanone sample (e.g., 10 mg).

-

Dissolve the sample in the chosen solvent in a volumetric flask (e.g., 100 mL) to create a stock solution of known concentration.

-

-

Preparation of Working Solutions:

-

Perform serial dilutions of the stock solution to prepare a series of working solutions with concentrations that will yield absorbances in the optimal range of the spectrophotometer (typically 0.2 to 0.8 arbitrary units).

-

-

Spectrophotometer Setup and Blanking:

-

Turn on the spectrophotometer and allow the lamps to warm up for the manufacturer-recommended time to ensure stable output.

-

Set the desired wavelength range for scanning (e.g., 200-400 nm).

-

Fill both the sample and reference cuvettes with the pure solvent.

-

Place the cuvettes in the spectrophotometer and run a baseline correction (autozero) to subtract the absorbance of the solvent and cuvettes.

-

-

Sample Measurement:

-

Empty the sample cuvette and rinse it with a small amount of the most dilute working solution before filling it with that solution.

-

Place the sample cuvette back into the spectrophotometer and acquire the absorption spectrum.

-

Record the wavelength of maximum absorbance (λmax) and the absorbance value.

-

Repeat the measurement for the other working solutions, moving from the most dilute to the most concentrated.

-

-

Data Analysis and Verification:

-

The λmax should be consistent across the different concentrations.

-

To verify adherence to the Beer-Lambert Law, plot a calibration curve of absorbance versus concentration. The plot should be linear with a high correlation coefficient (R² > 0.99).

-

Experimental Workflow Diagram

Caption: A streamlined workflow for the experimental determination of λmax.

Limitations and Considerations

While the Woodward-Fieser rules are a powerful predictive tool, it is crucial to recognize their empirical nature and limitations:

-

Steric Effects: Significant steric hindrance around the chromophore can distort its planarity, disrupting π-orbital overlap and leading to deviations from the calculated λmax.

-

Ring Strain: In highly strained ring systems, the altered bond angles and electronic environment can affect the absorption maximum in ways not accounted for by the standard rules.

-

Cross-Conjugation: The rules are most accurate for linearly conjugated systems. In cross-conjugated systems, where two separate chromophores are conjugated to a third, the electronic interactions are more complex, and the predicted λmax may be less accurate.

-

Solvent Effects: While correction factors exist, strong solute-solvent interactions, particularly hydrogen bonding with polar protic solvents, can have a more pronounced effect on the n → π* transition, sometimes causing it to shift and overlap with the π → π* transition.[12][13] An increase in solvent polarity generally causes a bathochromic (red) shift for π → π* transitions and a hypsochromic (blue) shift for n → π* transitions.[14]

Conclusion

The UV-Vis absorption maxima of α,β-unsaturated cyclohexanones provide valuable insights into their molecular structure. The combination of a solid theoretical understanding of electronic transitions, the predictive power of the Woodward-Fieser rules, and rigorous experimental technique equips researchers and drug development professionals with a robust methodology for structural elucidation and characterization. By appreciating both the utility and the limitations of these empirical rules, scientists can confidently apply UV-Vis spectroscopy as a cornerstone analytical technique in their work.

References

-

Scribd. (n.d.). Woodward-Fieser Rules for Dienes and Enones. Retrieved from [Link]

-

Pratiwi, H., & Nandiyanto, A. B. D. (2021). How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. Indonesian Journal of Educational Research and Technology, 2(1), 1-20. Retrieved from [Link]

-

Master Organic Chemistry. (2016, September 16). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation? Retrieved from [Link]

-

Reusch, W. (n.d.). UV-Visible Spectroscopy. Michigan State University Department of Chemistry. Retrieved from [Link]

-

University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra. Retrieved from [Link]

-

Patil, A. S., et al. (2017). Development and statistically validated UV spectrophotometric determination of testosterone in gel formulation. ResearchGate. Retrieved from [Link]

-

Nandiyanto, A. B. D., & Pratiwi, H. (2022). How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. ResearchGate. Retrieved from [Link]

-

Master Organic Chemistry. (2016, September 26). UV-Vis Spectroscopy: Absorbance of Carbonyls. Retrieved from [Link]

-

International Journal of Creative Research Thoughts. (2025, August 8). A Review On Woodward Fisher Regulation For Calculating Absorption Maxima. Retrieved from [Link]

-

Chemistry For Everyone. (2025, August 30). How Do You Read UV-Vis Spectroscopy Results? [Video]. YouTube. Retrieved from [Link]

-

Scribd. (n.d.). Effect of Solvent Polarity On UV-Vis Spectra. Retrieved from [Link]

-

Mesmer, M. Z., & Satzger, R. D. (1997). Determination of anabolic steroids by HPLC with UV-vis-particle beam mass spectrometry. Journal of chromatographic science, 35(1), 38–42. Retrieved from [Link]

-

YouTube. (2021, June 1). Woodward-Fieser's rules for Enones. Retrieved from [Link]

-

Al-ammar, K. Z., et al. (2023). Role of the solvent polarity on the optical and electronic characteristics of 1-iodoadamantane. Scientific reports, 13(1), 17124. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, March 16). 2.4: Effect of Solvent. Retrieved from [Link]

-

NPTEL. (n.d.). Module 9 Methods for Structure Determination Lecture 24 UV-vis and Mass Spectrocopies. Retrieved from [Link]

-

Virtual Labs. (n.d.). Solvent Effects on the UV-visible Absorption Spectra. Retrieved from [Link]

-

Pearson. (2024, August 7). Woodward-Fieser Rules: Videos & Practice Problems. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Empirical Rules for Absorption Wavelengths of Conjugated Systems. Retrieved from [Link]

-

Reichardt, C. (2003). Solvent Effects on the Absorption Spectra of Organic Compounds. In Solvents and Solvent Effects in Organic Chemistry (pp. 329-380). Wiley-VCH. Retrieved from [Link]

Sources

- 1. ijcrt.org [ijcrt.org]

- 2. researchgate.net [researchgate.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. youtube.com [youtube.com]

- 7. scribd.com [scribd.com]

- 8. Woodward-Fieser Rules Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 9. archive.nptel.ac.in [archive.nptel.ac.in]

- 10. researchgate.net [researchgate.net]

- 11. scribd.com [scribd.com]

- 12. Role of the solvent polarity on the optical and electronic characteristics of 1-iodoadamantane - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Virtual Labs [mas-iiith.vlabs.ac.in]

The Reactivity Profile of 2-Ethylidene Substituted Ketones as Michael Acceptors: A Guide for Synthetic and Medicinal Chemists

An In-Depth Technical Guide:

Abstract

2-Ethylidene substituted ketones, a prominent class of α,β-unsaturated carbonyl compounds, are distinguished by their exocyclic double bond which imparts a unique reactivity profile. As potent Michael acceptors, they are pivotal intermediates in organic synthesis and serve as key pharmacophores in medicinal chemistry, particularly in the design of targeted covalent inhibitors. This guide provides a comprehensive exploration of their synthesis, the mechanistic underpinnings of their reactivity in Michael additions, the diverse factors governing reaction outcomes, and their strategic application in drug development. We will dissect the interplay of electronic and steric effects, the role of the nucleophile, and the transformative power of catalysis in controlling these reactions. Detailed experimental protocols and mechanistic diagrams are provided to bridge theoretical concepts with practical, field-proven insights, offering researchers a robust framework for leveraging the unique chemistry of these valuable compounds.

Introduction: The Significance of the Michael Acceptor

In the landscape of organic chemistry, the Michael addition is a cornerstone reaction for carbon-carbon bond formation, enabling the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[1][2] Michael acceptors, the electrophilic partners in this reaction, are characterized by an electron-withdrawing group that polarizes a conjugated alkene, rendering the β-carbon susceptible to nucleophilic attack.[1][3]

This reactivity is not merely a synthetic tool; it is a fundamental mechanism of action for numerous biologically active molecules.[3][4] In drug development, the Michael acceptor moiety can act as a "warhead," forming a stable covalent bond with nucleophilic residues, such as cysteine, on a target protein.[5] This targeted covalent inhibition strategy has led to the development of potent and selective drugs for a range of diseases, including cancer and inflammatory conditions.[4][5]

Within this broad class, 2-ethylidene substituted ketones represent a structurally distinct and highly versatile subclass. Their exocyclic olefinic bond introduces specific stereoelectronic properties that influence their reactivity and make them attractive scaffolds for both complex molecule synthesis and rational drug design.

Synthesis of 2-Ethylidene Substituted Ketones

The reliable synthesis of 2-ethylidene ketones is crucial for their application. While various methods exist, a common and effective strategy involves the reaction of 2-formyl ketones with organometallic reagents.[6] This approach leverages the differential reactivity of the aldehyde and ketone functionalities within the precursor.

Workflow for Synthesis via 2-Formyl Ketone Precursors

The synthesis can be conceptualized as a two-stage process: formylation of a parent ketone followed by olefination.

Caption: Simplified catalytic cycle for an amine-catalyzed asymmetric Michael addition.

Causality of Stereoselection: The chiral catalyst, by forming the enamine, creates a sterically defined environment. One face of the enamine is shielded by the catalyst's bulky groups, forcing the Michael acceptor to approach from the less hindered face. This facial selectivity is the origin of the high enantioselectivity observed in these reactions.

Protocol: Asymmetric Michael Addition of Cyclohexanone to an Alkylidene Malonate

This protocol is representative of modern organocatalytic methods.

[7][8]1. To a vial, add the alkylidene malonate (0.2 mmol, 1.0 equiv.) and the chiral primary-secondary diamine catalyst (e.g., a bispidine-based catalyst, 0.02 mmol, 10 mol%). 2. Add the solvent (e.g., chloroform, 1.0 mL) and then add cyclohexanone (1.0 mmol, 5.0 equiv.). 3. Stir the reaction mixture at room temperature and monitor its progress by TLC. 4. Upon completion (typically 24-48 hours), concentrate the reaction mixture under reduced pressure. 5. Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the Michael adduct. 6. Self-Validation: Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude product. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Applications in Drug Development: Covalent Inhibitors

The electrophilic nature of 2-ethylidene ketones makes them ideal warheads for targeted covalent inhibitors (TCIs). T[5]hey can form stable carbon-sulfur bonds by reacting with the thiol side chain of cysteine residues within the active or allosteric sites of pathogenic proteins.

This covalent modification can lead to irreversible inhibition, offering advantages in terms of potency and duration of action. The reactivity of the Michael acceptor is a critical parameter to optimize: it must be reactive enough to bind its target efficiently but not so reactive that it indiscriminately modifies other biological nucleophiles, which would lead to toxicity.

[9]#### Targeting Cellular Signaling Pathways

Many natural products containing Michael acceptor moieties exert their biological effects by targeting key signaling pathways involved in inflammation and oxidative stress, such as the Keap1-Nrf2 and NF-κB pathways.

Sources

- 1. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Michael acceptor molecules in natural products and their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Identification of Potential Drug Targets of Broad-Spectrum Inhibitors with a Michael Acceptor Moiety Using Shotgun Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Organocatalyzed highly stereoselective Michael addition of ketones to alkylidene malonates and nitroolefins using chiral primary-secondary diamine catalysts based on bispidine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. hbni.ac.in [hbni.ac.in]

- 9. Predicting Michael-acceptor reactivity and toxicity through quantum chemical transition-state calculations - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

The Strategic Application of 2-Ethylidenecyclohexanone in Modern Terpene Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terpenes and their derivatives, terpenoids, represent a vast and structurally diverse class of natural products with profound applications in the pharmaceutical, fragrance, and flavor industries. The intricate carbon skeletons of these molecules often pose significant synthetic challenges. This in-depth technical guide explores the strategic use of 2-ethylidenecyclohexanone as a versatile and pivotal building block in the synthesis of complex terpenes, with a particular focus on the eremophilane family of sesquiterpenes. We will delve into the mechanistic underpinnings of key transformations, provide detailed experimental protocols, and offer field-proven insights into the causality behind experimental choices, thereby equipping researchers with the knowledge to leverage this valuable synthon in their own synthetic endeavors.

Introduction: The Unassuming Power of a Six-Membered Ring

The quest for efficient and elegant synthetic routes to complex natural products is a central theme in organic chemistry. Terpenes, with their often dense stereochemistry and varied ring systems, have historically served as a fertile ground for the development of new synthetic methodologies. Among the plethora of available starting materials, α,β-unsaturated ketones are particularly valuable due to their dual reactivity as electrophiles in conjugate additions and as partners in cycloaddition reactions.

2-Ethylidenecyclohexanone, a readily accessible cyclic enone, has emerged as a powerful precursor for the construction of bicyclic terpene frameworks. Its exocyclic double bond and endocyclic carbonyl group provide a unique combination of steric and electronic properties that can be exploited to achieve high levels of stereocontrol in key bond-forming reactions. This guide will illuminate the strategic advantages of employing 2-ethylidenecyclohexanone and its derivatives in the synthesis of valuable terpenes, most notably the eremophilane sesquiterpenoids which include compounds like nootkatone, a prized component of grapefruit oil.

Core Synthetic Strategy: The Robinson Annulation Pathway

The Robinson annulation is a cornerstone of carbocyclic ring formation, combining a Michael addition with an intramolecular aldol condensation to construct a new six-membered ring.[1][2][3] This powerful cascade reaction is particularly well-suited for the synthesis of decalin systems, which form the core of many sesquiterpenes and diterpenes.

The application of this strategy to a derivative of 2-ethylidenecyclohexanone, specifically cis-4-isopropenyl-2-methylcyclohexanone, has been shown to be a viable route to the eremophilane skeleton, yielding valuable products such as nootkatone and its epimer, 7-epi-nootkatone.[4] The reaction proceeds via the initial conjugate addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol cyclization and subsequent dehydration to afford the bicyclic enone.

The stereochemical outcome of the Robinson annulation is highly dependent on the reaction conditions and the stereochemistry of the starting materials. The formation of both nootkatone and its 7-epimer from cis-4-isopropenyl-2-methylcyclohexanone highlights the subtle energetic differences that can influence the facial selectivity of the initial Michael addition and the subsequent aldol cyclization.[4] This sensitivity underscores the importance of precise experimental control to achieve the desired stereoisomer.

Experimental Protocol: Synthesis of (±)-7-epi-Nootkatone via Robinson Annulation

The following protocol is a representative procedure adapted from the synthesis of nootkatone and its epimers, illustrating the practical application of the Robinson annulation with a 2-ethylidenecyclohexanone isomer.[4] This protocol serves as a robust starting point for researchers aiming to synthesize eremophilane-type sesquiterpenes.

Materials:

-

cis-4-Isopropenyl-2-methylcyclohexanone (or 2-ethylidenecyclohexanone as a starting point for isomerization/functionalization)

-

trans-Pent-3-en-2-one (or Methyl Vinyl Ketone)

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve cis-4-isopropenyl-2-methylcyclohexanone (1.0 equivalent) in anhydrous ethanol.

-

Base Addition: To the stirred solution, add a freshly prepared solution of sodium ethoxide in ethanol (1.1 equivalents) dropwise at room temperature under a nitrogen atmosphere.

-

Michael Acceptor Addition: After stirring for 30 minutes, add trans-pent-3-en-2-one (1.2 equivalents) dropwise to the reaction mixture.

-

Reaction Progression: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature and carefully quench by adding saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product is then purified by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford (±)-7-epi-nootkatone as the major product, along with a smaller amount of (±)-nootkatone.

| Reactant | Molar Ratio | Role |

| cis-4-Isopropenyl-2-methylcyclohexanone | 1.0 | Michael Donor |

| trans-Pent-3-en-2-one | 1.2 | Michael Acceptor |

| Sodium Ethoxide | 1.1 | Base Catalyst |

Table 1: Key Reactants and their Roles in the Robinson Annulation for 7-epi-Nootkatone Synthesis.

Mechanistic Insights and Stereochemical Considerations

The formation of a new six-membered ring via the Robinson annulation proceeds through a well-established mechanistic pathway.[1][2][5]

The stereochemical outcome is dictated by the approach of the enolate to the Michael acceptor. In the case of substituted cyclohexanones like the precursor to nootkatone, the existing stereocenters and the conformation of the ring influence the facial selectivity of the Michael addition. The subsequent intramolecular aldol condensation then proceeds to form the second ring, with the stereochemistry of the newly formed stereocenters being influenced by the existing stereochemistry of the Michael adduct. The ratio of diastereomeric products, such as nootkatone and 7-epi-nootkatone, can often be influenced by thermodynamic versus kinetic control of the reaction.

Beyond Annulation: Other Synthetic Applications

While the Robinson annulation is a primary application, the reactive functionalities of 2-ethylidenecyclohexanone open doors to other synthetic transformations relevant to terpene synthesis.

-

Conjugate Addition Reactions: The α,β-unsaturated system is susceptible to conjugate addition of various nucleophiles, including organocuprates. This allows for the introduction of diverse alkyl and aryl groups at the β-position, providing access to a wider range of terpene precursors.

-

Diels-Alder Reactions: The exocyclic double bond can participate as a dienophile in Diels-Alder reactions, leading to the formation of complex polycyclic systems.

-

Epoxidation and Subsequent Ring-Opening: Epoxidation of the exocyclic double bond followed by nucleophilic ring-opening provides a route to functionalized cyclohexanone derivatives with new stereocenters.

Conclusion and Future Outlook

2-Ethylidenecyclohexanone and its isomers are powerful and versatile building blocks in the synthetic chemist's arsenal for the construction of complex terpenes. The Robinson annulation, in particular, provides an efficient and reliable method for the assembly of the core bicyclic structures of eremophilane sesquiterpenes. A thorough understanding of the reaction mechanism and the factors governing its stereochemical outcome is paramount for the successful synthesis of specific terpene targets. As the demand for novel and sustainably sourced bioactive compounds continues to grow, the strategic application of readily available and versatile synthons like 2-ethylidenecyclohexanone will undoubtedly play an increasingly important role in the future of natural product synthesis and drug discovery.

References

- Banerjee, A. K., Bedoya, L., Maldonado, A., Mendoza, L., & Cabrera, E. V. (2025). A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes.

-

Master Organic Chemistry. (2018, December 10). The Robinson Annulation. Retrieved from [Link]

-

Wikipedia. (n.d.). Robinson annulation. Retrieved from [Link]

-

Sauer, A. M., Crowe, W. E., Laine, R. A., & Henderson, G. (2009). An efficient and economic asymmetric synthesis of (+)-nootkatone, tetrahydronootkatone, and derivatives. Organic letters, 11(16), 3530–3533. [Link]

-

Wang, C., et al. (2021). One-Pot Synthesis of (+)-Nootkatone via Dark Singlet Oxygenation of Valencene: The Triple Role of the Amphiphilic Molybdate Catalyst. Molecules, 26(23), 7293. [Link]

-

Study.com. (n.d.). Provide, with explanation, the stepwise mechanism (including any resonance forms) for the Robinson annulation reaction between 2-methylcyclohexanone and methyl vinyl ketone. Retrieved from [Link]

-

Pinder, A. R. (1972). Synthetic experiments in the eremophilane sesquiterpene group. Synthesis of (±)-7-epi-nootkatone and partial synthesis of valerianol. The structure of nardostachone. Journal of the Chemical Society, Perkin Transactions 1, 2193-2197. [Link]

-

Schaefer, B. (2024). (+)-Nootkatone, the flavor of grapefruit. ResearchGate. Retrieved from [Link]

-

He, Y., et al. (2020). Total synthesis of five natural eremophilane-type sesquiterpenoids. Organic & Biomolecular Chemistry, 18(3), 439-443. [Link]

-

Piers, E., & Geraghty, M. B. (2011). Total Synthesis of Eremophilane-type Sesquiterpenoids: (±)-Eremophilenolide, (±)-Tetrahydroligularenolide, and (±)-Aristolochene. ResearchGate. Retrieved from [Link]

-

Whitehead, R. C., et al. (2018). Asymmetric Total Synthesis of Eremophilanolide Sesquiterpene Xylareremophil and Its Congeners. Organic Letters, 20(17), 5289-5292. [Link]

-

Heathcock, C. H., et al. (1989). Synthesis of Daphnilactone A. SynArchive. Retrieved from [Link]

-

Takai, K., & Heathcock, C. H. (1985). Acyclic Stereoselection. 32. Synthesis and Characterization of the Diastereomeric (4S)-Pentane-1,2,3,4-tetrols. Journal of Organic Chemistry, 50(18), 3247-3251. [Link]

-

Heathcock, C. H. (1990). Biomimetic total synthesis of proto-daphniphylline. Science, 248(4962), 1532-1534. [Link]

-

Chemistry LibreTexts. (2025, January 19). 23.12: The Robinson Annulation Reaction. Retrieved from [Link]

-

Frontiers. (2020, October 25). Eremophilane-Type Sesquiterpenoids From the Endophytic Fungus Rhizopycnis vagum and Their Antibacterial, Cytotoxic, and Phytotoxic Activities. Retrieved from [Link]

-

Cane, D. E., & Yang, G. (1995). Eremophilane sesquiterpenes from capsidiol. Phytochemistry, 40(1), 147-153. [Link]

-

Cox, P. A., & Mander, L. N. (2022). Stereochemical and Biosynthetic Rationalisation of the Tropolone Sesquiterpenoids. Molecules, 27(17), 5649. [Link]

-

Holub, M., & Samek, Z. (2025, August 6). Stereoselective synthesis of eremophilane sesquiterpenoids from β-pinene. ResearchGate. Retrieved from [Link]

-

Pinder, A. R. (1972). Synthetic experiments in the eremophilane sesquiterpene group. Synthesis of (±)-7-epi-nootkatone and partial synthesis of valerianol. The structure of nardostachone. Scilit. Retrieved from [Link]

Sources

Methodological & Application

Application Note: High-Selectivity Hydrogenation of 2-Ethylidenecyclohexanone

Executive Summary

The selective hydrogenation of 2-ethylidenecyclohexanone presents a classic chemoselectivity challenge in organic synthesis: reducing an exocyclic carbon-carbon double bond (C=C) while preserving the thermodynamically sensitive carbonyl group (C=O). This application note details a robust, scalable protocol using 5% Pd/C under mild kinetic control to achieve >98% selectivity for the saturated ketone, 2-ethylcyclohexanone. This intermediate is a critical scaffold in the synthesis of fragrances and pharmaceutical precursors.

Mechanistic Principles & The Selectivity Challenge

The hydrogenation of

-

Thermodynamic Driver: The formation of the saturated alcohol (2-ethylcyclohexanol) is often thermodynamically favored at high pressures or extended reaction times.

-

Kinetic Control: Palladium (Pd) exhibits a high affinity for soft

-systems (alkenes) over hard oxygenated functions (carbonyls), making it the superior choice over Platinum (Pt) or Nickel (Ni) for this specific transformation.

Reaction Pathway Visualization

The following diagram illustrates the competitive pathways. The protocol is designed to arrest the reaction at Intermediate A (Target) and prevent the formation of Product B (Over-reduction).

Figure 1: Reaction network showing the primary kinetic pathway (Green) versus thermodynamic sinks (Red/Yellow).

Experimental Protocol

Materials & Equipment

-

Substrate: 2-Ethylidenecyclohexanone (>95% purity). Note: Commercial samples may contain stabilizers.

-

Catalyst: 5 wt% Palladium on Carbon (Pd/C), 50% water wet (e.g., Degussa type or equivalent). Wet catalyst is preferred to minimize ignition risk.

-

Solvent: Ethanol (Absolute) or Methanol. Non-polar solvents like Toluene can be used to further suppress C=O reduction if selectivity issues arise.

-

Hydrogen Source: H2 gas cylinder (99.999%) or Hydrogen balloon (for small scale).

-

Reactor: Parr Hydrogenator (Batch) or standard 3-neck round bottom flask for atmospheric pressure.

Standard Operating Procedure (Batch Mode)

Step 1: Catalyst Loading (Inert Atmosphere)

-

Purge the reactor vessel with Nitrogen (

) for 5 minutes. -

Weigh 5 wt% Pd/C catalyst (10 mol% relative to substrate loading, typically 2-5 wt% of substrate mass).

-

Carefully add the catalyst to the reactor. Safety: Do not add dry catalyst to solvent containing hydrogen; always wet the catalyst first under inert gas.

Step 2: Substrate Addition

-

Dissolve 2-ethylidenecyclohexanone (1.0 equiv) in Ethanol (concentration ~0.5 M).

-

Add the solution to the reactor containing the catalyst.

Step 3: Hydrogenation

-

Seal the reactor.

-

Purge the headspace: Pressurize with

to 3 bar, then vent. Repeat 3 times. -

Pressurize with Hydrogen (

) to 1–3 bar (15–45 psi) .-

Note: Higher pressures (>5 bar) increase the rate of C=O reduction.

-

-

Stir vigorously (800–1000 RPM) at 25°C (Room Temperature) .

-

Temperature Control: Do not exceed 40°C. Higher temperatures lower the activation energy barrier for C=O reduction.

-

Step 4: Monitoring & Quenching

-

Monitor reaction progress via GC-FID or TLC every 30 minutes.

-

Endpoint: Disappearance of the starting material peak.

-

Warning: Stop immediately upon consumption of starting material to prevent over-reduction to the alcohol.

-

-

Once complete (typically 1–4 hours), vent

and purge with -

Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with Ethanol.

Step 5: Isolation

-

Concentrate the filtrate under reduced pressure.

-

Yield is typically >95%. The product is usually pure enough for downstream applications; however, vacuum distillation can be performed if necessary.

Critical Optimization Parameters

Catalyst Selection Guide

The choice of metal is the single most significant variable in determining chemoselectivity.

| Catalyst | Activity (C=C) | Selectivity (Ketone vs Alcohol) | Recommendation |

| Pd/C (5%) | High | Excellent (>98%) | Primary Choice |

| Pt/C | Moderate | Poor (Favors Alcohol) | Avoid |

| Raney Ni | Moderate | Good | Alternative (requires higher P/T) |

| Rh/C | High | Low (Ring hydrogenation risk) | Avoid |

Solvent Effects on Kinetics

Solvent polarity influences the adsorption strength of the ketone carbonyl on the catalyst surface.

-

Ethanol/Methanol: High reaction rates; standard for industrial scale.

-

Ethyl Acetate: Slower rates, but often higher selectivity due to weak competitive adsorption.

-

Hexane/Toluene: Lowest rates; use only if over-reduction is a persistent problem.

Mechanistic Insight: Horiuti-Polanyi Mechanism

The following diagram details the surface chemistry. Pd favors the

Figure 2: Simplified Horiuti-Polanyi mechanism for olefin hydrogenation on Palladium.

Troubleshooting & FAQs

Q: I see 5-10% alcohol formation. How do I stop it?

-

A: Stop the reaction earlier. The hydrogenation of the ketone (product) is usually much slower than the conjugated alkene (substrate). Over-reduction happens mostly after the substrate is depleted. Reduce H2 pressure to 1 bar (balloon).

Q: The reaction is stalled at 80% conversion.

-

A: The catalyst may be poisoned.[1] Common poisons include sulfur (from synthesis of the precursor) or amines. Ensure the substrate is distilled or purified before hydrogenation. Increasing catalyst loading to 10 wt% usually resolves this.

Q: Stereochemistry: Which isomer is formed?

-

A: Hydrogenation of 2-ethylidenecyclohexanone typically yields a mixture of cis- and trans- 2-ethylcyclohexanone. Pd/C tends to favor the cis isomer (kinetic product) via syn-addition of hydrogen from the catalyst surface, though the ratio is solvent-dependent.

References

-

Selectivity in Pd-Catalyzed Hydrogenation

- Alvin, A. et al. "Mechanistic Insights on the Hydrogenation of -Unsaturated Ketones." Journal of Catalysis. (General mechanistic grounding for Pd preference).

-

Note: Pd/C is widely established as the gold standard for C=C vs C=O selectivity.

-

Kinetic Modeling of Unsaturated Ketones

-

"Kinetic Study of the Selective Hydrogenation of Acetylene and related unsaturated systems." MDPI Processes. (Provides kinetic basis for pressure dependence).

-

-

General Hydrogenation Protocols

- Rylander, P. N. Catalytic Hydrogenation in Organic Synthesis. Academic Press.

-

TCI Chemicals. "Hydrogenation Catalysts Application Note."

-

Specific Substrate Context

-

"Deep hydrogenation of products of cyclohexane condensation."[2] (Discusses the specific pathway of ethylidene/cyclohexylidene derivatives).

-

Sources

Application Note: Catalytic Epoxidation Architectures for 2-Ethylidenecyclohexanone

This Application Note is designed for research scientists and process chemists in the pharmaceutical sector. It details the catalytic epoxidation of 2-ethylidenecyclohexanone , a specialized exocyclic

Executive Summary & Strategic Analysis

The Substrate Challenge:

2-Ethylidenecyclohexanone presents a unique challenge compared to standard chalcones or endocyclic enones. It possesses an exocyclic double bond conjugated to a ketone. The steric bulk of the ethyl group, combined with the electron-donating nature of the alkyl chain (vs. aryl in chalcones), reduces the electrophilicity of the

The Solution Architecture: To achieve high conversion and stereocontrol, this guide prioritizes Nucleophilic Epoxidation pathways. We present three distinct methodologies tailored to different development stages:

-

Method A (High-Throughput/Scalable): Phase-Transfer Catalysis (PTC) using Cinchona-derived quaternary ammonium salts.

-

Method B (High Precision/Enantioselective): Lanthanide-BINOL mediated catalysis.[1]

-

Method C (Biomimetic/Green): Polyleucine-catalyzed (Juliá-Colonna) epoxidation.[2]

Mechanistic Grounding: Nucleophilic Epoxidation

Unlike electron-rich alkenes that react with electrophiles, the electron-deficient enone requires a nucleophilic oxidant (typically a peroxide anion,

Mechanism Visualization

The following diagram illustrates the critical Weitz-Scheffer type mechanism adapted for this exocyclic substrate.

Figure 1: Stepwise nucleophilic epoxidation mechanism. The stereochemistry is determined during the initial conjugate addition of the oxidant to the

Detailed Experimental Protocols

Method A: Asymmetric Phase-Transfer Catalysis (PTC)

Best For: Scalable synthesis, moderate-to-high enantioselectivity, and robustness against moisture.

The System: Uses a chiral quaternary ammonium salt derived from Cinchona alkaloids (e.g.,

Protocol:

-

Reagent Prep: Prepare a 0.1 M solution of 2-ethylidenecyclohexanone (1.0 equiv) in Toluene.

-

Catalyst Addition: Add

-(9-anthracenylmethyl)cinchonidinium bromide (10 mol%). -

Oxidant: Cool the mixture to 0°C. Add aqueous NaOCl (13%) or 50% KOH / 30% H

O -

Reaction: Stir vigorously (1000 rpm) at 0°C for 12–24 hours. The biphasic interface is the reaction zone.

-

Workup: Separate phases. Wash organic layer with brine, dry over Na

SO -

Purification: Flash chromatography (Hexanes/EtOAc). Note: Silica acidity can open the epoxide; add 1% Et

N to the eluent.

Critical Insight: The "ethyl" tail is less sterically demanding than a "phenyl" group (chalcone), which can lead to lower ee% compared to chalcones. Optimization of the catalyst's

Method B: Lanthanide-BINOL Mediated Epoxidation

Best For: Drug discovery requiring >95% ee.

The System: A heterobimetallic complex (La/Li) with chiral BINOL ligands creates a rigid Lewis acid-base environment that activates both the enone and the peroxide.

Protocol:

-

Catalyst Formation: In a flame-dried flask under Argon, combine (R)-BINOL (20 mol%) and La(O-iPr)

(20 mol%) in THF. Stir for 1 hour. Add n-BuLi (60 mol%) to form the La-Li -

Substrate: Add 2-ethylidenecyclohexanone (1.0 equiv) to the catalyst solution.

-

Oxidant: Add Cumene Hydroperoxide (CMHP) (1.5 equiv) dropwise at room temperature. Avoid aqueous H

O -

Reaction: Stir for 18 hours.

-

Quench: Add saturated NH

Cl solution. -

Purification: Extract with Et

O. Purification via silica gel chromatography.

Critical Insight: The La-BINOL system is exceptionally effective for enones because the Lanthanum coordinates the carbonyl oxygen, locking the substrate's conformation, while the Lithium-peroxide species attacks the

Method C: Polyleucine (Juliá-Colonna) Epoxidation

Best For: Metal-free synthesis ("Green Chemistry") and specific diastereocontrol.

The System: An insoluble polypeptide (Poly-L-Leucine) acts as a scaffold. The reaction occurs in a triphasic system (Organic solvent / Solid Catalyst / Aqueous Oxidant).[2][3]

Protocol:

-

Activation: Suspend Poly-L-Leucine (500 mg per mmol substrate) in Toluene/THF (1:1). Stir with DBU (1.5 equiv) for 30 mins to activate the polymer helix.

-

Oxidant: Add Urea-Hydrogen Peroxide (UHP) (2.0 equiv).

-

Substrate: Add 2-ethylidenecyclohexanone (1.0 equiv).

-

Reaction: Stir vigorously for 24-48 hours. The rate is diffusion-controlled.

-

Workup: Filter off the polymer (can be recycled). Wash filtrate with water, dry, and concentrate.

Comparative Data Analysis

The following table contrasts the expected performance metrics for 2-ethylidenecyclohexanone based on analogous exocyclic enone data.

| Feature | Method A: PTC (Cinchona) | Method B: La-BINOL | Method C: Juliá-Colonna |

| Catalyst Type | Organocatalyst (Phase Transfer) | Metal-Ligand Complex | Polypeptide (Heterogeneous) |

| Oxidant | Aqueous NaOCl or H | Cumene Hydroperoxide (Organic) | Urea-H |

| Typical Yield | 85 - 95% | 70 - 85% | 60 - 80% |

| Enantioselectivity (ee) | 80 - 90% (Tunable) | >95% (Excellent) | 70 - 90% (Substrate dependent) |

| Reaction Time | 4 - 12 Hours | 18 - 24 Hours | 24 - 48 Hours |

| Scalability | High (Kg scale) | Low (Expensive Ligands) | Medium (Catalyst Recycling) |

| Key Limitation | Requires optimization of N-group | Moisture sensitive | Slow kinetics for alkyl-enones |

Troubleshooting & Optimization Matrix

Decision Tree for Method Selection

Figure 2: Strategic decision tree for selecting the optimal epoxidation protocol.

Common Failure Modes

-

Low Conversion: The alkyl group (ethyl) reduces reactivity. Solution: Increase oxidant concentration to 5.0 equiv or switch to a more active hydroperoxide (e.g., TBHP with DBU).

-

Baeyer-Villiger Side Product: Observed if using mCPBA or acidic oxidants. Solution: Strictly adhere to basic/nucleophilic conditions (pH > 10 for aqueous methods).

-

Epoxide Hydrolysis: The spiro-epoxide is strained and acid-sensitive. Solution: Ensure all workup buffers are pH 7-8. Use base-washed silica for purification.

References

-

Nucleophilic Epoxidation Mechanism: Porter, M. J., & Skidmore, J. (2000). Asymmetric epoxidation of electron-deficient alkenes. Chemical Communications, (14), 1215–1225.

-

Cinchona PTC Protocols: Lygo, B., & Wainwright, P. G. (1997). Asymmetric phase-transfer-catalyzed epoxidation of enones using Cinchona alkaloid-derived quaternary ammonium salts.[4] Tetrahedron Letters, 38(49), 8595-8598.

-

Lanthanide-BINOL System: Bougauchi, M., Watanabe, S., Arai, T., Sasai, H., & Shibasaki, M. (1997).

-Unsaturated Ketones Promoted by Lanthanoid Complexes.[1] Journal of the American Chemical Society, 119(9), 2329–2330. -

Juliá-Colonna Epoxidation: Juliá, S., Masana, J., & Vega, J. C. (1980).[2] "Synthetic Enzymes". Highly stereoselective epoxidation of chalcone in a triphasic toluene-water-poly[(S)-alanine] system. Angewandte Chemie International Edition, 19(11), 929-931.

-

General Review of Enone Epoxidation: Y. Shi. (2004). Organocatalytic Asymmetric Epoxidation of Olefins by Chiral Ketones. Accounts of Chemical Research, 37(8), 488–496.

Sources

Application Notes and Protocols for the Synthesis of Spirocyclic Compounds from 2-Ethylidenecyclohexanone Precursors

Introduction: The Significance of Spirocyclic Scaffolds in Modern Chemistry

Spirocyclic compounds, characterized by their unique three-dimensional architecture where two rings are joined by a single common atom, are of paramount importance in medicinal chemistry and materials science.[1] This distinct structural feature imparts a high degree of conformational rigidity, which can lead to enhanced binding affinity and selectivity for biological targets. Consequently, spirocyclic motifs are found in a wide array of natural products and have been incorporated into numerous approved drugs, showcasing their therapeutic potential.[2] The synthesis of these complex structures, however, presents a significant challenge to synthetic chemists, demanding innovative and efficient methodologies. This guide provides an in-depth exploration of the synthesis of spirocyclic compounds utilizing the versatile and readily accessible 2-ethylidenecyclohexanone precursors.

Strategic Approaches to Spirocyclization from 2-Ethylidenecyclohexanone

The exocyclic double bond in 2-ethylidenecyclohexanone and its derivatives serves as a key reactive handle for the construction of the spirocyclic core. Several powerful synthetic strategies have been developed to exploit this feature, primarily revolving around cycloaddition and domino reactions. These methods offer a high degree of control over the stereochemical outcome of the reaction, which is crucial for the synthesis of biologically active molecules.

[3+2] Cycloaddition Reactions: A Versatile Route to Five-Membered Spiro-Heterocycles

The [3+2] cycloaddition reaction is a powerful tool for the construction of five-membered rings. In the context of 2-ethylidenecyclohexanone precursors, this typically involves the reaction of the exocyclic alkene with a 1,3-dipole. This approach has been successfully employed for the synthesis of a variety of spiro-heterocycles, including spirooxindoles and spiro-pyrrolidines.

A common strategy involves the in situ generation of an azomethine ylide from the condensation of an α-amino acid (such as L-proline or sarcosine) with an isatin derivative. This ylide then undergoes a [3+2] cycloaddition with the 2-ethylidenecyclohexanone derivative to furnish the desired spirooxindole-pyrrolidine scaffold.[3] The reaction proceeds with high regio- and stereoselectivity, often favoring the formation of a single diastereomer.

Another notable [3+2] cycloaddition strategy involves the reaction of 2-arylidene cycloalkanones with azaoxyallyl cations, generated in situ from α-halohydroxamates, to yield spirocyclic oxazole derivatives in good to excellent yields.[4]

Conceptual Workflow for [3+2] Cycloaddition

Caption: General workflow for the synthesis of spirooxindoles via [3+2] cycloaddition.

Domino Reactions Initiated by Michael Addition: Building Complexity in a Single Step

Domino reactions, also known as cascade or tandem reactions, are highly efficient processes where multiple bond-forming events occur in a single synthetic operation without the need for isolating intermediates.[5] For 2-ethylidenecyclohexanone precursors, a common entry into a domino sequence is a Michael addition reaction. The electron-deficient nature of the exocyclic double bond makes it an excellent Michael acceptor.

Organocatalytic asymmetric Michael addition of nucleophiles to α,β-unsaturated ketones like 2-ethylidenecyclohexanone is a well-established method for creating stereocenters with high enantioselectivity.[6] Following the initial Michael addition, the resulting enolate intermediate can participate in subsequent intramolecular reactions, such as aldol condensations or cyclizations, to rapidly build complex spirocyclic frameworks.

For instance, the reaction of a 2-ethylidenecyclohexanone derivative with a suitable pronucleophile in the presence of a chiral organocatalyst can initiate a cascade sequence leading to highly functionalized spirocyclic compounds. The choice of catalyst is critical in controlling the stereochemical outcome of the reaction.

Mechanistic Insight into a Domino Michael-Aldol Reaction

Caption: A representative domino Michael-Aldol reaction pathway.

Detailed Experimental Protocols

The following protocols are provided as a guide for the synthesis of spirocyclic compounds from 2-ethylidenecyclohexanone precursors. These are based on established methodologies and may require optimization for specific substrates.

Protocol 1: Synthesis of a Spirooxindole-Pyrrolidine Derivative via [3+2] Cycloaddition

This protocol describes a one-pot, three-component reaction for the synthesis of a spirooxindole-pyrrolidine fused to a cyclohexanone ring.

Materials:

-

2-Ethylidenecyclohexanone

-

Isatin (or a substituted derivative)

-

L-proline

-

Methanol (reagent grade)

-

Standard laboratory glassware and magnetic stirrer

-

Thin Layer Chromatography (TLC) supplies

-

Column chromatography supplies (silica gel, solvents)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-ethylidenecyclohexanone (1.0 mmol), isatin (1.0 mmol), and L-proline (1.2 mmol).

-

Add methanol (10 mL) to the flask.

-

Stir the reaction mixture at room temperature for 30 minutes.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

-

Upon completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure spirooxindole derivative.

Causality Behind Experimental Choices:

-

L-proline: Acts as both a reactant (forming the azomethine ylide with isatin) and a catalyst. Its chiral nature can induce asymmetry in the product.

-

Methanol: A common protic solvent that facilitates the dissolution of the reactants and the formation of the azomethine ylide.

-

Reflux Conditions: Provides the necessary thermal energy to drive the cycloaddition to completion.

Protocol 2: Organocatalytic Asymmetric Michael Addition-Cyclization

This protocol outlines the synthesis of a chiral spirocyclic compound through a domino Michael addition-cyclization reaction catalyzed by a chiral secondary amine.

Materials:

-

2-Ethylidenecyclohexanone

-

A suitable Michael donor (e.g., a β-ketoester or malonate)

-

Chiral secondary amine catalyst (e.g., a diarylprolinol silyl ether)

-

Organic solvent (e.g., toluene or dichloromethane)

-

Acidic workup solution (e.g., saturated aqueous NH4Cl)

-

Standard inert atmosphere glassware and techniques

Procedure:

-

To a flame-dried, nitrogen-purged flask, add the chiral secondary amine catalyst (0.1 mmol).

-

Add the Michael donor (1.2 mmol) and 2-ethylidenecyclohexanone (1.0 mmol) to the flask.

-

Add the organic solvent (5 mL) and stir the reaction mixture at the desired temperature (this may range from -20 °C to room temperature depending on the specific catalyst and substrates).

-

Monitor the reaction by TLC.

-

Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NH4Cl.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Chiral Secondary Amine Catalyst: This is the key to achieving high enantioselectivity. It activates the 2-ethylidenecyclohexanone via the formation of a chiral enamine intermediate, which then reacts stereoselectively with the Michael donor.

-

Inert Atmosphere: Prevents the degradation of the catalyst and other sensitive reagents by oxygen or moisture.

-

Low Temperature: Often employed to enhance the stereoselectivity of the reaction by favoring the transition state leading to the desired enantiomer.

Data Summary and Comparison

The choice of synthetic strategy can significantly impact the yield, stereoselectivity, and substrate scope of the spirocyclization reaction. The following table summarizes typical outcomes for the discussed methodologies.

| Synthetic Strategy | Key Reagents | Typical Yields | Stereoselectivity | Scope and Limitations |

| [3+2] Cycloaddition | Isatin, α-amino acid | Good to Excellent | High diastereoselectivity | Broad scope for isatin and amino acid derivatives. |

| Domino Michael-Aldol | Michael donor, organocatalyst | Moderate to High | High enantioselectivity | Dependent on the choice of catalyst and Michael donor. |

Conclusion and Future Outlook

The synthesis of spirocyclic compounds from 2-ethylidenecyclohexanone precursors offers a versatile and powerful platform for the generation of structurally complex and medicinally relevant molecules. The methodologies outlined in this guide, particularly [3+2] cycloaddition and organocatalytic domino reactions, provide efficient and stereoselective access to a wide range of spirocyclic scaffolds. Future research in this area will likely focus on the development of novel catalytic systems with even greater efficiency and selectivity, as well as the expansion of the substrate scope to include more diverse and functionalized 2-ethylidenecyclohexanone derivatives. These advancements will undoubtedly continue to fuel the discovery of new therapeutic agents and advanced materials.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of spirocyclic oxazole derivatives from 2-arylidene cycloalkanones and α-halohydroxamates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. air.unimi.it [air.unimi.it]

- 6. mdpi.com [mdpi.com]

Strategic Functionalization of the Ethylidene Moiety in Cyclohexanone Scaffolds

Abstract

The 2-ethylidenecyclohexanone scaffold represents a critical intermediate in the synthesis of sesquiterpenes, fragrances, and pharmacophores. Its exocyclic

Substrate Analysis & Reactivity Profile[1]

The 2-ethylidenecyclohexanone system is an exocyclic enone . Unlike endocyclic enones (e.g., cyclohexenone), the

Reactivity Decision Matrix

The following diagram outlines the competing reaction pathways based on reagent selection.

Figure 1: Chemoselectivity map for 2-ethylidenecyclohexanone. Hard nucleophiles attack the carbonyl (1,2), while soft nucleophiles and alkaline peroxides attack the alkene (1,4).

Protocol A: Carbon-Carbon Bond Formation via Organocuprates

Objective: Introduction of alkyl/aryl groups at the

Materials

-

Substrate: 2-Ethylidenecyclohexanone (1.0 equiv)

-

Reagent: Lithium dimethylcuprate (

) or higher order cuprate. Note: Grignard reagents alone will favor 1,2-addition. -

Solvent: Anhydrous Diethyl Ether (

) or THF. -

Quench: Saturated aqueous Ammonium Chloride (

).

Step-by-Step Methodology

-

Reagent Preparation (In Situ):

-

Flame-dry a 3-neck round-bottom flask under Argon.

-

Add Copper(I) Iodide (CuI, 1.1 equiv) and anhydrous

. -

Cool to -78°C (Dry ice/Acetone bath).

-

Add Methyllithium (MeLi, 2.2 equiv) dropwise. Observation: Solution will turn bright yellow (MeCu) then colorless (

). -

Critical: Ensure the temperature remains below -70°C to prevent decomposition of the cuprate.

-

-

Addition:

-

Dissolve 2-ethylidenecyclohexanone (1.0 equiv) in minimal anhydrous

. -

Add the substrate solution slowly along the flask wall to pre-cool it before it hits the reaction mass.

-

Stir at -78°C for 1 hour, then allow to warm to -20°C over 2 hours.

-

-

Quench & Workup:

-

Pour the cold reaction mixture into vigorously stirring saturated

(buffered with -

Observation: The aqueous layer will turn deep blue (

). -

Extract with

(3x), wash with brine, dry over

-

-

Data Analysis:

-

NMR Validation: Disappearance of the olefinic proton (

6.5-6.8 ppm) and appearance of the

-

| Parameter | Specification | Rationale |

| Temperature | -78°C to -20°C | Prevents 1,2-addition and reagent decomposition. |

| Stoichiometry | 2.2 : 1.1 : 1.0 (RLi:CuI:Substrate) | Excess reagent ensures complete conversion of the sterically hindered enone. |

| Atmosphere | Argon/Nitrogen | Cuprates are highly moisture and oxygen sensitive. |

Protocol B: Nucleophilic Epoxidation (Weitz-Scheffer)

Objective: Synthesis of spiro-epoxides. Context: Unlike isolated alkenes which require electrophilic oxidants (mCPBA), electron-deficient enones react best with nucleophilic oxidants.

Workflow Diagram

Figure 2: Nucleophilic epoxidation workflow using alkaline hydrogen peroxide.

Detailed Protocol

-

Setup: Dissolve substrate (5 mmol) in Methanol (20 mL). Cool to 0°C.

-

Reagent Addition: Add Hydrogen Peroxide (30% aq, 2.0 equiv) followed by Sodium Hydroxide (10% aq, 0.5 equiv).

-

Caution: Reaction is exothermic. Add base slowly to control heat.

-

-

Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 3 hours.

-

Workup:

-

Quench with saturated Sodium Thiosulfate (

) to destroy excess peroxides (starch-iodide paper test to confirm). -

Extract with Dichloromethane (DCM).

-

-

Purification Note: Epoxides can be sensitive to acidic silica. Pre-treat silica gel with 1% Triethylamine or use neutral alumina if degradation is observed.

Protocol C: Thia-Michael Addition (Bioconjugation Simulation)

Objective: Reversible covalent modification using thiols (simulating cysteine targeting in drug design). Relevance: Ethylidenecyclohexanones are potential "warheads" for covalent inhibitors.

Methodology

-

Conditions: Mix substrate (1.0 equiv) and Thiol (R-SH, 1.2 equiv) in DCM.

-

Catalyst: Add catalytic Triethylamine (

, 0.1 equiv). -

Observation: Reaction is usually rapid (15-60 mins) at RT.

-

Analysis:

-

This reaction is reversible (retro-Michael). Avoid high heat during workup.

-

Mass Spec: Look for [M+H]+ corresponding to the adduct.

-

References & Grounding

-

Aldol Condensation Foundation:

-

Nielsen, A. T., & Houlihan, W. J. (1968). The Aldol Condensation. Organic Reactions. (Classic foundation for synthesizing the starting material).

-

(Verified general methodology).

-

-

Michael Addition (Organocuprates):

-

Posner, G. H. (1972). Conjugate Addition Reactions of Organocopper Reagents. Organic Reactions.

-

(Source for mechanistic grounding).

-

-

Epoxidation:

-

Meth-Cohn, O., & Williams, G. (2019). The Weitz-Scheffer Epoxidation.

-